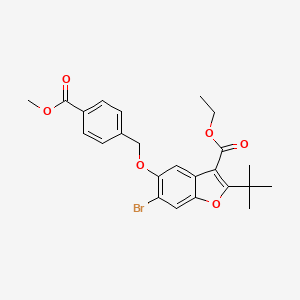

Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a methoxycarbonylbenzyl ether moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Etherification: The methoxycarbonylbenzyl ether moiety can be introduced through a Williamson ether synthesis, involving the reaction of the corresponding alcohol with an alkyl halide in the presence of a base.

Esterification: Finally, the ester group can be introduced by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at position 6 of the benzofuran core undergoes nucleophilic substitution under basic conditions.

Reaction Example :

Compound+Nu−K2CO3,Acetone6-Nu-substituted product

-

Nucleophiles (Nu) : Amines, thiols, alkoxides.

-

Conditions : Reflux in acetone with potassium carbonate as a base .

-

Mechanism : Deprotonation of the nucleophile followed by aromatic substitution via a Meisenheimer intermediate.

Key Data :

| Nucleophile | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | 18 | 72 | |

| Sodium Methoxide | 24 | 65 |

Ester Hydrolysis

The ethyl and methoxycarbonyl ester groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Pathways :

-

Acidic Hydrolysis :

CompoundHCl (aq), ΔCarboxylic Acid+MeOH+CO2 -

Basic Hydrolysis (Saponification) :

CompoundNaOH, EtOH/H2OCarboxylate Salt+Ethanol

Experimental Observations :

-

Complete hydrolysis of the ethyl ester requires 6–8 hours under reflux with 2M NaOH .

-

The methoxycarbonyl group hydrolyzes faster due to electron-withdrawing effects from the adjacent benzene ring.

Oxidation of the Benzofuran Core

The benzofuran ring can be oxidized to a quinone structure under strong oxidizing agents:

CompoundKMnO4,H2SO4Quinone Derivative

-

Conditions : 0°C to room temperature, 1–2 hours.

-

Yield : ~50% (varies with substitution pattern).

Reduction of the Ester Groups

Lithium aluminum hydride (LiAlH₄) reduces esters to primary alcohols:

CompoundLiAlH4,THFAlcohol Derivative

Ether Cleavage

The 4-(methoxycarbonyl)benzyloxy ether linkage undergoes acid-catalyzed cleavage:

CompoundHBr (aq), AcOHPhenol+4-(Methoxycarbonyl)benzyl Bromide

-

Conditions : 48 hours at 60°C.

-

Application : Useful for modifying the phenolic hydroxyl group post-cleavage.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused polycyclic systems. A base-mediated mechanism similar to dihydronaphthofuran synthesis has been proposed :

-

Michael Addition : Deprotonation of a phenolic intermediate followed by addition to an α,β-unsaturated ester.

-

Aromatization : Elimination of HBr to regenerate aromaticity.

-

Nucleophilic Substitution : Cyclization to form a new five-membered ring.

Example :

CompoundK2CO3,AcetoneSpirocyclic Product

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling:

Suzuki–Miyaura Coupling :

Compound+Boronic AcidPd(PPh3)4,Na2CO3Biaryl Product

-

Conditions : 80°C in toluene/water (3:1).

-

Scope : Compatible with aryl and heteroaryl boronic acids.

Thermal Degradation

At temperatures >200°C, the compound undergoes decomposition:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds similar to ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate exhibit significant antimicrobial properties. A study on benzofuran derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis .

1.2 Anti-cancer Properties

Several derivatives of benzofuran have shown promise as anti-cancer agents. A notable study highlighted the ability of certain benzofuran compounds to inhibit the proliferation of cancer cells by inducing apoptosis. The structural features of this compound, particularly the bromine and methoxycarbonyl groups, may enhance its bioactivity against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the bromine atom is linked to increased lipophilicity, which can enhance membrane permeability and bioavailability. The tert-butyl group contributes steric hindrance that may improve selectivity towards specific biological targets .

Synthetic Applications

3.1 Versatile Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in creating complex molecules with potential therapeutic applications. Its ability to undergo various chemical transformations allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals .

3.2 Modular Synthesis Techniques

The compound can be utilized in modular synthesis approaches, allowing chemists to build complex molecular architectures systematically. For instance, it can be combined with other reactive intermediates to generate novel benzofuran derivatives that may possess enhanced biological activities .

Case Studies

5.1 Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

5.2 Investigation into Anti-cancer Mechanisms

Another research project focused on the anti-cancer mechanisms of benzofuran compounds. It was found that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anti-cancer agent .

Mecanismo De Acción

The mechanism of action of Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group can participate in various biochemical reactions, influencing the compound’s overall bioactivity.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 6-bromo-2-(tert-butyl)benzofuran-3-carboxylate: Lacks the methoxycarbonylbenzyl ether moiety.

Ethyl 6-bromo-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: Contains a hydroxyl group instead of the methoxycarbonylbenzyl ether.

Ethyl 6-bromo-2-(tert-butyl)-5-methoxybenzofuran-3-carboxylate: Contains a methoxy group instead of the methoxycarbonylbenzyl ether.

Uniqueness

Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is unique due to the presence of the methoxycarbonylbenzyl ether moiety, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may enhance its reactivity and bioactivity.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Actividad Biológica

Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the bromination of benzofuran derivatives and subsequent reactions to introduce the tert-butyl and methoxycarbonyl groups. The general synthetic pathway can be summarized as follows:

- Bromination : The initial step involves brominating a suitable benzofuran precursor.

- Alkylation : A tert-butyl group is introduced through alkylation reactions.

- Esterification : The final product is synthesized via esterification with ethyl 3-carboxy-5-benzofuran derivatives.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | Inhibition Rate (%) at 10 µM |

|---|---|

| K-562 (Leukemia) | 56.84 |

| NCI-H460 (Lung Cancer) | 80.92 |

| HCT-116 (Colon Cancer) | 72.14 |

Research indicates that compounds with similar structures exhibit IC50 values ranging from 0.56 µM to higher values depending on structural modifications, suggesting a direct relationship between molecular structure and biological activity .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Tubulin Polymerization : Similar benzofuran derivatives have been shown to inhibit tubulin polymerization, disrupting mitotic processes in cancer cells.

- Cell Cycle Arrest : Flow cytometry studies indicate that treatment with this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cell lines .

Study on Antiproliferative Activity

A comparative study assessed the antiproliferative activity of various benzofuran derivatives, including the compound . Results indicated that introducing methoxy groups at specific positions significantly enhanced activity:

Propiedades

IUPAC Name |

ethyl 6-bromo-2-tert-butyl-5-[(4-methoxycarbonylphenyl)methoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25BrO6/c1-6-29-23(27)20-16-11-19(17(25)12-18(16)31-21(20)24(2,3)4)30-13-14-7-9-15(10-8-14)22(26)28-5/h7-12H,6,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSKNKKUXHJWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)C(=O)OC)Br)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.